2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide
説明
特性
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)29(16-21(31)26-19-12-8-9-13-20(19)34-3)25(33)28(24(23)32)15-14-18-10-6-5-7-11-18/h5-13H,4,14-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYWMHRRNNZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Pharmacological and Physicochemical Implications
While biological data are sparse in the evidence, structural trends suggest:
- Electron-donating groups (e.g., OCH₃) may enhance solubility but reduce affinity for hydrophobic targets.
- Halogenated substituents (F, Cl) improve metabolic stability and binding via halogen bonds .
- Bulkier groups (phenethyl, chromen-4-one) may restrict conformational flexibility, affecting selectivity .
Q & A
Q. What are the critical steps in synthesizing this pyrazolo[4,3-d]pyrimidine derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of precursors (e.g., pyrazolo[4,3-d]pyrimidine) under reflux conditions with catalysts like sodium hydride or potassium carbonate .
- Functionalization : Sulfanylation or acylation to introduce the acetamide moiety. For example, coupling with 2-methoxyphenyl groups requires controlled pH and temperature to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (ethanol/water mixtures) are standard . Optimization focuses on solvent selection (DMF or DMSO for polar intermediates), catalyst loading, and reaction time monitoring via TLC .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR : H and C NMR (DMSO- or CDCl) identify substituents (e.g., ethyl, methoxy) and confirm regiochemistry .
- LC-MS : Validates molecular weight (e.g., m/z 362.0 [M+H] in related compounds) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for validating stereochemistry in analogs .
Q. What functional groups in this compound are most reactive, and how do they influence biological activity?
Key groups include:
- Pyrazolo[4,3-d]pyrimidine core : Binds ATP pockets in kinases or enzymes .
- Acetamide side chain : Enhances solubility and mediates hydrogen bonding with targets like proteases .
- Phenethyl and methoxyphenyl substituents : Modulate lipophilicity and membrane permeability . Reactivity studies show the thioether bridge is prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases (e.g., EGFR, CDK2) based on pyrazolo[4,3-d]pyrimidine scaffolds .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values in related analogs .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Systematic SAR studies : Compare analogs with incremental substitutions (Table 1).
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
Table 1 : Substituent Effects on Anticancer Activity (Hypothetical Data)
| Substituent (R) | IC (µM) | Target Protein |
|---|---|---|
| -OCH (original) | 0.45 ± 0.02 | EGFR |
| -Cl | 1.20 ± 0.15 | CDK2 |
| -CF | 0.90 ± 0.10 | VEGFR2 |
| Data adapted from pyrazolo[4,3-d]pyrimidine studies . |
Q. What strategies optimize bioavailability without compromising target affinity?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) to enhance absorption .
- Nanoparticle encapsulation : Use PLGA or liposomes to improve solubility and reduce hepatic clearance .
- LogP adjustment : Replace phenethyl with polar groups (e.g., morpholine) to balance permeability and solubility (target LogP 2–3) .
Q. How to design assays for evaluating off-target effects and toxicity?
- Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- hERG assay : Measure IC for cardiac ion channels to predict arrhythmia risk .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Methodological Considerations
- Data contradictions : Replicate synthesis (≥3 batches) and validate purity (>95% by HPLC) before biological testing .
- Target validation : Combine CRISPR knockouts and Western blotting to confirm mechanism of action .
- Ethical compliance : Follow NIH guidelines for in vivo studies (IACUC approval for xenograft models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
